molecular formula C13H19N B15310648 3-(3,4-Dimethylbenzyl)pyrrolidine

3-(3,4-Dimethylbenzyl)pyrrolidine

Cat. No.: B15310648
M. Wt: 189.30 g/mol
InChI Key: VGWLSHPOJSMALD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylbenzyl)pyrrolidine is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and alter its reactivity compared to simpler pyrrolidine derivatives .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-3-4-12(7-11(10)2)8-13-5-6-14-9-13/h3-4,7,13-14H,5-6,8-9H2,1-2H3

InChI Key

VGWLSHPOJSMALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNC2)C

Origin of Product

United States

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